N,N,2,3,4-pentachloroaniline
Description
Historical Context of Pentachloroaniline (B41903) in Environmental Chemistry
Pentachloroaniline (PCA) primarily enters the environmental stage as a metabolite of the fungicide pentachloronitrobenzene (B1680406) (PCNB), also known by its trade name Quintozene. smolecule.com PCNB has been used extensively in agriculture to protect crops from various fungal diseases. nih.govchemicalbook.com Its application leads to the formation of PCA through degradation processes in animals, plants, and soil. smolecule.com The historical use of PCNB has resulted in the detection of PCA in various environmental compartments, including soil and water. smolecule.com
The persistence of PCNB in soils, with an average half-life reported to be 434 days, contributes to the long-term formation of its metabolites. scilit.com The transformation of PCNB to PCA is a key process in its environmental fate. tandfonline.com
Significance of N,N,2,3,4-pentachloroaniline as an Environmental Transformation Product
This compound is a significant environmental transformation product due to its persistence and potential for bioaccumulation. solubilityofthings.com It is formed through the reductive biotransformation of PCNB in the environment. tandfonline.com The presence of multiple chlorine atoms in its structure enhances its stability and hydrophobic character, leading to low water solubility and a tendency to bind to soil organic matter. solubilityofthings.comnih.gov
The transformation of PCNB to PCA can occur under both aerobic and anaerobic conditions, though it is generally more rapid in anaerobic environments. scilit.comresearchgate.net Studies have shown that under methanogenic conditions, PCNB is biotransformed to PCA, which can then be sequentially dechlorinated to tetrachloroanilines (TeCAs), trichloroanilines (TrCAs), and dichloroanilines (DCAs). researchgate.net However, the further degradation of PCA can be slow or incomplete under certain environmental conditions, such as in the presence of high nitrate (B79036) concentrations. nih.govacs.org
The following table summarizes the transformation of PCNB to PCA and its subsequent dechlorination products under methanogenic conditions.
| Parent Compound | Primary Transformation Product | Subsequent Dechlorination Products |
| Pentachloronitrobenzene (PCNB) | Pentachloroaniline (PCA) | Tetrachloroanilines (TeCAs), Trichloroanilines (TrCAs), Dichloroanilines (DCAs) |
This table illustrates the sequential breakdown of PCNB in anaerobic environments, leading to the formation of various chlorinated aniline (B41778) compounds.
Structure
3D Structure
Properties
Molecular Formula |
C6H2Cl5N |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N,N,2,3,4-pentachloroaniline |
InChI |
InChI=1S/C6H2Cl5N/c7-3-1-2-4(12(10)11)6(9)5(3)8/h1-2H |
InChI Key |
TVFANPOWRYDLJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N(Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for N,n,2,3,4 Pentachloroaniline
Reduction of Pentachloronitrobenzene (B1680406)
One of the principal routes for the synthesis of pentachloroaniline (B41903) is through the reduction of pentachloronitrobenzene (PCNB). PCNB is a well-known fungicide, and its reduction to pentachloroaniline is a significant transformation, both in industrial synthesis and as a metabolic pathway in the environment.
Catalytic Reduction Approaches
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines due to its efficiency and the production of clean products. This process typically involves the use of a metal catalyst and a source of hydrogen.
Catalysts and Conditions: Commonly used catalysts for the hydrogenation of nitroaromatics include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or acetic acid, under a hydrogen atmosphere. The temperature and pressure of the reaction can be varied to optimize the reaction rate and selectivity. For instance, the catalytic hydrogenation of p-chloronitrobenzene to p-chloroaniline has been effectively demonstrated using iron-promoted platinum on activated carbon (Pt-Fe/AC) catalysts, which can suppress hydrodechlorination side reactions. rsc.org
Reaction Mechanism: The catalytic hydrogenation process involves the adsorption of the nitro compound and hydrogen onto the surface of the metal catalyst. The nitro group is then sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to the amino group through the addition of hydrogen atoms.
A general representation of the catalytic reduction of a nitroaromatic compound is as follows: Ar-NO₂ + 3H₂ --(Catalyst)--> Ar-NH₂ + 2H₂O
While specific studies detailing the catalytic hydrogenation of pentachloronitrobenzene to N,N,2,3,4-pentachloroaniline are not abundant in readily available literature, the principles of nitroarene reduction are well-established and applicable. The choice of catalyst and reaction conditions would be critical to ensure the selective reduction of the nitro group without significant dehalogenation of the highly chlorinated ring.
Chemical Reduction Pathways (e.g., with tin, hydrochloric acid, and ethanol)
Chemical reduction provides a classic and effective alternative to catalytic hydrogenation for converting nitroarenes to anilines. The use of a metal in an acidic medium is a common approach.
Tin and Hydrochloric Acid: A well-established method for the reduction of aromatic nitro compounds is the use of tin (Sn) metal in the presence of concentrated hydrochloric acid (HCl). youtube.com This reaction is typically carried out in a solvent such as ethanol.
Reaction Mechanism: The reaction proceeds through a series of electron transfer steps. The tin metal acts as the reducing agent, donating electrons, while the hydrochloric acid provides the protons necessary for the reduction. The nitro group is stepwise reduced to nitroso, then to hydroxylamino, and finally to the amino group. The tin is oxidized from its metallic state (Sn⁰) to Sn⁴⁺.
| Step | Intermediate |
| 1 | Nitroaromatic |
| 2 | Nitrosoaromatic |
| 3 | N-Arylhydroxylamine |
| 4 | Aromatic amine |
Chlorination of Aniline (B41778) and its Derivatives
Another major synthetic route to polychlorinated anilines involves the direct halogenation of aniline or its derivatives. The highly activating nature of the amino group makes the aromatic ring susceptible to electrophilic substitution.
Direct Chlorination Techniques
Direct chlorination of aniline can lead to the formation of various chlorinated isomers. Achieving a specific pentasubstituted pattern like this compound through direct chlorination is challenging and often results in a mixture of products.
Reagents and Conditions: Various chlorinating agents can be employed, including chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The reaction conditions, such as the solvent and temperature, play a crucial role in the extent and regioselectivity of the chlorination. For example, direct chlorination of unprotected aniline with copper(II) chloride in an ionic liquid has been shown to yield para-chlorinated products with high regioselectivity. nih.gov However, achieving pentachlorination generally requires more forcing conditions and may involve multiple steps.
The reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline, illustrating the high reactivity of the aniline ring towards halogenation. byjus.com A similar high degree of substitution can be expected with chlorine under appropriate conditions.
Electrophilic Substitution Reactions for Halogenation
The chlorination of aniline is a classic example of an electrophilic aromatic substitution reaction. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions.
Mechanism: The mechanism involves the attack of an electrophilic chlorine species (Cl⁺ or a polarized chlorine molecule) on the electron-rich aniline ring. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring.
Due to the high activation of the ring by the amino group, multiple halogenations can occur readily. To control the degree of halogenation and achieve a specific substitution pattern, it may be necessary to first protect the amino group, for example, by acetylation to form acetanilide. The less activating acetamido group allows for more controlled halogenation. Subsequent hydrolysis of the amide would then yield the chlorinated aniline. However, achieving the specific this compound isomer would likely involve a multi-step synthesis rather than a single direct chlorination step on aniline.
Alternative Synthetic Routes for Pentachloroaniline and its Analogs
Beyond the primary methods of nitro reduction and direct chlorination, other synthetic strategies can be employed to produce pentachloroaniline and related compounds.
From Hexachlorobenzene: One notable alternative method is the reaction of hexachlorobenzene with ammonia. google.com This reaction typically requires high temperatures and pressures to facilitate the nucleophilic aromatic substitution of one of the chlorine atoms by an amino group. For instance, pentachloroaniline can be prepared by heating hexachlorobenzene with liquid ammonia in a pressure vessel. google.com This method is advantageous as it starts from a readily available perchlorinated aromatic compound.
Reductive Amination: Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org In a hypothetical pathway, a suitably chlorinated benzaldehyde or ketone could be reacted with an amine or ammonia in the presence of a reducing agent to form the corresponding aniline derivative. For example, the reductive amination of an aldehyde involves the formation of an imine intermediate, which is then reduced to an amine.
From other Polychlorinated Aromatics: Syntheses can also be envisioned starting from other polychlorinated benzene (B151609) derivatives. For example, the Suzuki coupling reaction can be used to create carbon-carbon bonds between chlorinated aromatic rings, which could then be further functionalized to introduce the amino group. nih.govresearchgate.net This approach offers a high degree of control over the substitution pattern of the final product.
Formation and Transformation Pathways of N,n,2,3,4 Pentachloroaniline
Biotic Transformation from Pentachloronitrobenzene (B1680406) (Quintozene)
The primary route for the formation of N,N,2,3,4-pentachloroaniline in the environment is through the biotic transformation of pentachloronitrobenzene. This process is predominantly carried out by a diverse range of microorganisms present in soil and sediment.
Microbial Reduction of Nitro Group to Amino Group
The core mechanism of the biotransformation of PCNB to PCA involves the microbial reduction of the nitro group (-NO2) to an amino group (-NH2). This reductive transformation is a key step in the environmental fate of PCNB. researchgate.net Studies have shown that this conversion is a common metabolic pathway for various microorganisms under anaerobic conditions. researchgate.netapsnet.org The reduction of the nitro group is an energetically favorable process for many anaerobic bacteria that can utilize the nitroaromatic compound as an electron acceptor.
The transformation from PCNB to PCA is a critical initial step, as PCA itself can undergo further dechlorination, although this subsequent degradation is often a slower process. researchgate.net The initial reduction to PCA, however, is a relatively rapid and widespread phenomenon in microbially active environments.
Role of Soil Microorganisms and Fungi in PCNB to PCA Conversion
A wide array of soil microorganisms, including bacteria and fungi, are implicated in the conversion of PCNB to PCA. Research has demonstrated that both pure and mixed microbial cultures are capable of this transformation. For instance, the conversion of PCNB to PCA has been observed in moist soil, with the process being significantly enhanced under submerged, anaerobic conditions. apsnet.org
Fungi and actinomycetes have been shown to convert low concentrations of quintozene to PCA under aerobic conditions. inchem.org This indicates that while anaerobic conditions are often more favorable for rapid transformation, the conversion can also occur in the presence of oxygen, albeit potentially at a slower rate. The ubiquitous nature of these microorganisms in soil ecosystems underscores the widespread potential for PCA formation following the application of PCNB. apsnet.org
Influence of Environmental Conditions on Biotransformation (e.g., aerobic vs. anaerobic, nitrate (B79036) reduction)
Environmental conditions play a pivotal role in the rate and extent of the biotransformation of PCNB to PCA. The redox potential of the environment is a key factor, with anaerobic conditions generally favoring the reductive transformation. researchgate.net The conversion of PCNB to PCA is significantly enhanced when soil is submerged in water, creating an anaerobic environment. apsnet.org
The presence of other electron acceptors, such as nitrate, can also influence the transformation process. Studies have shown that the biotransformation of PCNB to PCA can occur simultaneously with nitrate reduction. nih.gov However, the concentration of nitrate can be a determining factor. In some cases, the transformation of PCNB to PCA only commences after the nitrate concentration decreases to a certain level. nih.gov High concentrations of nitrate may inhibit the further dechlorination of PCA. nih.gov Therefore, the interplay between different microbial respiratory processes is a critical aspect of the environmental fate of PCNB.
| Environmental Condition | Influence on PCNB to PCA Transformation |
| Oxygen Availability | Anaerobic conditions generally enhance the rate of transformation. |
| Soil Moisture | Increased moisture and submerged conditions promote conversion. |
| Nitrate Concentration | Transformation can occur alongside nitrate reduction, but high nitrate levels may be inhibitory. |
Abiotic Formation from Precursors
While biotic transformation is the dominant pathway, this compound can also be formed through abiotic processes, although typically at a slower rate. These non-biological pathways involve chemical reactions driven by physical factors in the environment.
Photochemical Transformation Pathways
Photochemical reactions, driven by sunlight, can contribute to the formation of PCA from PCNB. In a photolysis study, the rate of PCA formation from PCNB under irradiation was found to be approximately double the rate observed in dark control samples. fao.org This suggests that sunlight can facilitate the reduction of the nitro group in PCNB to an amino group, leading to the formation of PCA. While specific details of the photochemical mechanism are not extensively documented in the provided sources, this finding indicates that photodegradation is a relevant abiotic pathway for PCA formation in sunlit environments such as surface waters and the upper layers of soil.
Hydrolytic Processes
The role of hydrolysis in the direct formation of PCA from PCNB appears to be minimal. While PCNB can undergo hydrolysis, this process primarily leads to the formation of pentachlorophenol (B1679276) (PCP) rather than PCA. wikipedia.org However, some studies have noted the abiotic transformation of PCNB to PCA in autoclaved culture media, suggesting that chemical reactions with components of the media or water can occur, albeit at a much slower rate than biotic transformations. researchgate.net It is plausible that under specific environmental conditions, such as the presence of certain catalysts or reductants, abiotic reductive processes in aqueous environments could contribute to PCA formation, but this is generally considered a minor pathway compared to microbial action.
| Abiotic Pathway | Description |
| Photochemical Transformation | Sunlight can induce the reduction of the nitro group of PCNB to form PCA. The rate is enhanced by irradiation. |
| Hydrolytic Processes | Direct hydrolysis of PCNB to PCA is not a major pathway; hydrolysis primarily yields pentachlorophenol. Slow abiotic transformation to PCA has been observed in sterile aqueous media. |
Reductive Dechlorination of this compound
The microbial reductive dechlorination of this compound (PCA) is a significant transformation pathway in anaerobic environments. This process involves the removal of chlorine atoms from the aromatic ring, leading to the formation of less chlorinated and generally less toxic aniline (B41778) compounds.
Sequential Chlorine Removal Mechanisms
The reductive dechlorination of PCA proceeds through a sequential removal of chlorine atoms. nih.gov Theoretical investigations based on thermodynamic, chromatographic, and electronic properties have been used to predict the dechlorination pathways. nih.gov These studies suggest that the removal of a chlorine atom is most likely to occur from the carbon atom with the highest charge differential. nih.gov This preferential removal dictates the specific isomers of tetrachloroaniline and subsequently trichloroaniline that are formed. While thermodynamic and electronic properties are key factors, enzymatic specificity and environmental conditions also play a crucial role in determining the observed dechlorination pathways. nih.gov
Formation of Less Chlorinated Aniline Derivatives (e.g., tetrachloroanilines, trichloroanilines, dichloroanilines, chloroanilines)
Experimental studies with mixed, fermentative/methanogenic cultures have elucidated the specific dechlorination products of PCA. The initial dechlorination of PCA leads to the formation of two tetrachloroaniline (TeCA) isomers: 2,3,4,5-TeCA and 2,3,5,6-TeCA. nih.gov
These tetrachloroanilines undergo further dechlorination to various trichloroaniline (TrCA) isomers, including:
2,3,4-TrCA
2,3,5-TrCA
2,4,5-TrCA
2,4,6-TrCA
3,4,5-TrCA nih.gov
The dechlorination cascade can continue, leading to the formation of dichloroanilines (DCAs). For instance, 3,5-DCA has been observed as a product, albeit to a lesser extent. nih.gov However, in the specific enrichment culture studied, further dechlorination of the remaining five dichloroaniline isomers and three monochloroaniline isomers was not observed. nih.gov
Kinetics of Microbial Reductive Dechlorination
The kinetics of the microbial reductive dechlorination of PCA and its daughter products have been investigated using a branched-chain Michaelis-Menten model. nih.gov This model effectively simulates the sequential dechlorination reactions. nih.gov Batch assays performed with an initial concentration of approximately 3 µM for the various chlorinated anilines (CAs) at 22°C have provided specific kinetic parameters. nih.gov
The dechlorination rates (k') and half-saturation coefficients (Kc) were determined under conditions of electron donor saturation. nih.gov These parameters are crucial for understanding the persistence and fate of these compounds in contaminated environments.
Table 1: Michaelis-Menten Kinetic Parameters for the Reductive Dechlorination of Pentachloroaniline (B41903) and its Derivatives
| Compound | Dechlorination Rate (k') (µM/day) | Half-Saturation Coefficient (Kc) (µM) | Half-Life (t1/2) (days) |
|---|---|---|---|
| Pentachloroaniline (PCA) | 0.25 - 1.19 | 0.11 - 1.72 | 1.5 - 8.5 |
| Tetrachloroanilines (TeCAs) | 0.25 - 1.19 | 0.11 - 1.72 | 1.5 - 8.5 |
| Trichloroanilines (TrCAs) | 0.25 - 1.19 | 0.11 - 1.72 | 1.5 - 8.5 |
| 3,5-Dichloroaniline (3,5-DCA) | Low Extent | N/A | N/A |
Electron Donor Influence on Dechlorination
The process of microbial reductive dechlorination is dependent on the presence of an electron donor. In this biological process, the chlorinated compound acts as the terminal electron acceptor in a process also known as "halorespiration". frtr.gov Hydrogen is recognized as the predominant electron donor for the anaerobic dechlorination of many chlorinated volatile organic compounds. frtr.gov This hydrogen is typically produced by fermenting microbial populations that utilize an added organic substrate. frtr.gov Studies on the dechlorination of PCA have been conducted under conditions of electron donor saturation to ensure that the availability of electrons is not a limiting factor in the kinetic measurements. nih.gov The specific electron donors used can influence the rate and extent of dechlorination. For instance, in studies of other chlorinated compounds, various electron donors such as lactate, acetate (B1210297), and methanol (B129727) have been shown to effectively stimulate reductive dechlorination. nih.goverwiki.net
Other Chemical Reactions of Pentachloroaniline
Beyond reductive dechlorination, pentachloroaniline can theoretically undergo other chemical transformations, although its high degree of chlorination significantly influences its reactivity.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. wikipedia.org In anilines, the amino group (-NH₂) is a strong activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. byjus.com However, the presence of five electron-withdrawing chlorine atoms on the benzene (B151609) ring of pentachloroaniline has a profound deactivating effect. This deactivation significantly reduces the nucleophilicity of the aromatic ring, making it much less susceptible to attack by electrophiles.
Consequently, electrophilic aromatic substitution reactions on this compound are expected to be extremely difficult to achieve and would require harsh reaction conditions. wikipedia.org The strong deactivation by the five chlorine atoms likely outweighs the activating effect of the amino group, rendering the compound largely unreactive towards common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions under standard conditions. masterorganicchemistry.com
Derivatization for Analytical Purposes (e.g., acylation of amino group)
For the quantitative and qualitative analysis of this compound and related chloroaniline compounds, direct analysis via gas chromatography (GC) can be challenging. These molecules may exhibit poor chromatographic behavior due to the polarity of the amino group, leading to issues like peak tailing and adsorption on the GC column. Furthermore, their thermal stability can be a concern at the high temperatures used in GC injectors and columns. To overcome these limitations, a derivatization step is frequently employed prior to analysis. researchgate.net This process involves chemically modifying the analyte to create a new compound, or derivative, with properties more suitable for the chosen analytical method. researchgate.netlabinsights.nl
Acylation is a widely used and effective derivatization strategy for primary and secondary amines, including polychlorinated anilines. labinsights.nlnih.gov This reaction introduces an acyl group (R-C=O) onto the nitrogen atom of the amino group, forming a stable N-acyl derivative. The primary goals of acylating this compound are to:
Increase volatility and thermal stability by reducing the polarity of the N-H bond. researchgate.net
Improve chromatographic properties, resulting in better peak shape and enhanced resolution from interfering compounds or isomers. nih.gov
Enhance detector response and sensitivity, particularly for highly selective detectors like the electron capture detector (ECD). researchgate.netgcms.cz
Several types of acylating reagents are used for this purpose, with the choice depending on the specific analytical requirements.
Acetylation Acetylation is a common form of acylation that introduces an acetyl group. Reagents such as acetic anhydride (B1165640) and acetyl chloride are frequently used. nih.govnih.gov The reaction converts the primary or secondary amine to a more stable and less polar acetamide. libretexts.org For instance, reacting anilines with acetic anhydride, often in the presence of a base or catalyst, yields the corresponding N-acetylated derivative. nih.govlibretexts.org These derivatives are generally stable and exhibit good chromatographic behavior.
Perfluoroacylation For trace-level analysis, perfluoroacylation is a particularly powerful technique. This method uses highly reactive fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). gcms.czresearchgate.net These reagents react readily with the amino group to form stable, highly volatile perfluoroacylamides. researchgate.net A significant advantage of these derivatives is the introduction of multiple electronegative fluorine atoms into the molecule. This makes the resulting compound highly responsive to an electron capture detector (ECD), a sensitive detector commonly used in environmental and residue analysis. researchgate.netgcms.cz Heptafluorobutyryl derivatives are often considered the most sensitive among the fluorinated anhydrides for ECD analysis. gcms.cz
Pentafluorobenzoylation Another effective method involves derivatization with pentafluorobenzoyl chloride (PFBOC). nih.govnih.gov This reagent forms N-pentafluorobenzoyl amides, which are excellent for analysis by GC-ECD or GC-mass spectrometry (MS) with electron capture negative ion chemical ionization (ECNICI). nih.gov The resulting derivatives exhibit high electron affinity, leading to exceptionally low detection limits for the target analyte. nih.govnih.gov The optimization of this reaction, including conditions like temperature and time, is crucial for achieving high yields and reproducible results. nih.gov
The derivatization of chloroanilines can also be instrumental in resolving isomers that are otherwise difficult to separate chromatographically. For example, derivatization of chloroaniline isomers with tosyl chloride (tosylation) has been shown to produce N-tosyl derivatives that are completely separable by GC, allowing for their unambiguous identification and quantification. nih.gov This highlights how chemical modification can fundamentally improve the selectivity of an analytical method.
The following table summarizes common acylation reagents used for derivatizing amines for analytical purposes.
| Acylation Reagent | Derivative Formed | Primary Analytical Advantage | Typical Detectors |
|---|---|---|---|
| Acetic Anhydride | Acetamide | Improves volatility and thermal stability; good peak shape. nih.govlibretexts.org | FID, MS |
| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide | Highly volatile; enhanced ECD response. gcms.cz | ECD, FID, MS |
| Heptafluorobutyric Anhydride (HFBA) | Heptafluorobutyramide | Excellent volatility; very high sensitivity with ECD. researchgate.netgcms.cz | ECD, FID, MS |
| Pentafluorobenzoyl Chloride (PFBOC) | Pentafluorobenzamide | Extremely sensitive for trace analysis. nih.govnih.gov | ECD, ECNICI-MS |
| Tosyl Chloride | Tosylamide (Sulfonamide) | Enables chromatographic separation of isomers. nih.gov | MS, FID |
Environmental Fate and Transport Dynamics of N,n,2,3,4 Pentachloroaniline
Persistence and Degradation in Environmental Matrices
The persistence of N,N,2,3,4-pentachloroaniline is influenced by the environmental matrix and the prevailing conditions.
Soil Persistence and Half-life Studies
Under aerobic conditions, this compound has shown resistance to degradation. In one study, after two weeks of incubation with various bacterial cultures from soil at 25°C, no degradation of PCA was observed. nih.gov However, under anaerobic conditions, degradation does occur. In a study using sulfate-reducing sediment, this compound degraded with a half-life of 40 days. nih.gov The degradation proceeded stepwise, forming 2,3,4,5-tetrachloroaniline, 2,3,5-trichloroaniline, 3,5-dichloroaniline, 3-chloroaniline, and finally aniline (B41778) through preferential removal of ortho-chlorines. nih.gov
In field studies where the parent compound quintozene was applied, its degradate PCA was detected. For instance, in a field previously sprayed with quintozene, PCA concentrations in soil ranged from 0.1 ppm to 3.75 ppm. nih.gov In another soil with extensive quintozene use, PCA was detected at 10.1 ppm. nih.gov
Table 1: Soil Persistence and Half-life of this compound
| Condition | Half-life | Degradation Products | Source |
|---|---|---|---|
| Aerobic Soil | Not degraded after 2 weeks | - | nih.gov |
Aquatic Degradation Pathways (e.g., hydrolysis, photolysis)
This compound is not expected to undergo hydrolysis in the environment as it lacks hydrolyzable functional groups. nih.gov While specific studies on the photolysis of this compound are limited, aniline compounds with similar structures have been observed to undergo photolysis in the environment, suggesting that PCA may also be susceptible to degradation by environmental UV radiation. nih.gov Under anaerobic conditions in aquatic sediment, this compound degrades with a rate constant of 0.017 day-1, corresponding to a half-life of 40 days. nih.gov
Atmospheric Fate and Hydroxyl Radical Reactions
In the atmosphere, this compound is expected to exist in both the vapor and particulate phases. nih.gov The vapor-phase portion is subject to degradation through reactions with photochemically-produced hydroxyl radicals. nih.gov The estimated rate constant for this reaction is 1.33 x 10⁻¹² cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about 12 days, assuming an atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals/cm³. nih.gov Particulate-phase this compound is removed from the atmosphere by wet and dry deposition. nih.gov
Table 2: Atmospheric Fate of this compound
| Atmospheric Process | Rate/Half-life | Notes | Source |
|---|---|---|---|
| Reaction with Hydroxyl Radicals (Vapor Phase) | Half-life: ~12 days | Estimated rate constant: 1.33 x 10⁻¹² cm³/molecule-sec | nih.gov |
Sorption and Mobility in Soil and Sediment Systems
The movement of this compound in the environment is significantly influenced by its interaction with soil and sediment.
Adsorption to Organic Matter and Sediments
This compound exhibits strong adsorption to soil and sediment, primarily due to its interaction with organic matter. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for PCA has been reported to be 41,687. nih.govnih.gov This high Koc value indicates that this compound is expected to be immobile in soil. nih.govnih.gov The strong binding is attributed to the high reactivity of the aromatic amino group with humus or organic matter in soils. nih.gov This strong adsorption to suspended solids and sediment is also the expected behavior in aquatic environments. nih.gov Studies have shown that organic matter in soil adsorbs pollutants, which can prevent their drainage to water bodies. frontiersin.org
Leaching Potential in Soil Columns
The high Koc value of this compound suggests a low potential for leaching through the soil profile. nih.govnih.gov Its immobility in soil means it is not expected to leach into groundwater. epa.gov This is consistent with findings for other persistent organic pollutants where high adsorption to organic matter limits their movement. frontiersin.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Quintozene |
| 2,3,4,5-tetrachloroaniline |
| 2,3,5-trichloroaniline |
| 3,5-dichloroaniline |
| 3-chloroaniline |
Environmental Distribution and Occurrence
This compound is a metabolite of the fungicide quintozene, and its presence in the environment is often linked to the use of this pesticide. nih.govwho.int While quintozene is no longer registered for use in the United States, its historical application has led to the detection of pentachloroaniline (B41903) in various environmental compartments. nih.gov
Presence in Soil Samples
Pentachloroaniline has been detected in soil samples, particularly in areas with a history of quintozene application. nih.gov Its concentration in soil can vary significantly depending on the extent of past quintozene use. For instance, in a field previously sprayed with quintozene, pentachloroaniline concentrations ranged from 0.1 ppm to 3.75 ppm. nih.gov In a location with extensive historical use of quintozene, the concentration of pentachloroaniline was found to be as high as 10.1 ppm. nih.gov
Studies in Europe have also documented the presence of pentachloroaniline in agricultural soils. In Belgium, soil from a lettuce field contained 0.85 ppm of the compound, while a chicory field had 2.5 ppm. nih.gov A field soil sample in Denmark showed a concentration of 1.8 ppm, and trace amounts were found in a greenhouse field in the Netherlands. nih.gov The persistence of pentachloroaniline in soil is a concern, as it is considered to be immobile and can remain in the environment for an extended period. nih.govnih.gov This immobility is attributed to its high soil organic carbon-water partitioning coefficient (Koc) of 41,687, which indicates strong adsorption to soil particles. nih.gov
The degradation of pentachloroaniline in soil appears to be slow under aerobic conditions. nih.gov However, under anaerobic conditions, such as those found in some sediments, it can degrade through a stepwise process of dechlorination. nih.gov The half-life of pentachloroaniline in sandy loam soil under aerobic conditions has been reported to be 77 days, with pentachloroaniline being a major degradate of pentachloronitrobenzene (B1680406) (PCNB). epa.gov
Table 1: Concentration of this compound in Various Soil Samples
| Location/Condition | Concentration (ppm) |
| Field previously sprayed with quintozene | 0.1 - 3.75 nih.gov |
| Soil with extensive quintozene use | 10.1 nih.gov |
| Lettuce field soil (Belgium) | 0.85 nih.gov |
| Chicory field soil (Belgium) | 2.5 nih.gov |
| Field soil (Denmark) | 1.8 nih.gov |
| Greenhouse field soil (Netherlands) | Trace amounts nih.gov |
Detection in Water Bodies (excluding drinking water analysis/regulations)
The presence of this compound in water bodies is influenced by its physical and chemical properties. With a high Koc value, it is expected to adsorb to suspended solids and sediment in water rather than remaining dissolved. nih.gov Its low estimated Henry's Law constant suggests that volatilization from water surfaces is not a significant transport pathway. nih.gov
In a comprehensive report from 1982, which utilized data from various jurisdictions in the Great Lakes Basin, pentachloroaniline was not detected in the Great Lakes. nih.gov Similarly, in 1983, it was not detected in the waters of Green Bay or Lake Poygan. nih.gov However, in an area with intensive cabbage cultivation in Japan, high concentrations of its parent compound, PCNB, were found in river water, along with its degradation products pentachloroaniline (PCA) and pentachlorothioanisole (B41897) (PCTA). nih.gov The ratios of these degradation products to PCNB were higher in the autumn than in the summer. nih.gov
Atmospheric Partitioning
Based on its estimated vapor pressure of 3.5 x 10⁻⁶ mm Hg at 25°C, this compound is expected to exist in both the vapor and particulate phases in the atmosphere. nih.gov The partitioning between these two phases is a key factor in its atmospheric transport and fate.
Vapor-phase pentachloroaniline is subject to degradation in the atmosphere through reactions with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 12 days. nih.gov Particulate-phase pentachloroaniline is removed from the atmosphere through wet and dry deposition. nih.gov While direct photolysis of pentachloroaniline has been suggested based on the behavior of structurally similar aniline compounds, specific data is limited. nih.gov
Bioconcentration Potential in Aquatic Organisms (excluding direct ecotoxicological effects)
Bioconcentration is the process by which a chemical is absorbed by an organism from the surrounding water. europa.eu The bioconcentration factor (BCF) is a key metric used to assess this potential. chemsafetypro.com A higher BCF indicates a greater tendency for a substance to accumulate in an organism's tissues. chemsafetypro.com
For this compound, reported BCF values in guppies over a 10-day period vary depending on the experimental setup. In a flow-through system, a BCF of 363 was reported, while a static system yielded a much higher BCF of 6026. nih.gov This range of BCF values suggests that the potential for bioconcentration in aquatic organisms is high to very high. nih.gov The high octanol-water partition coefficient (log Kow) of pentachloroaniline also indicates a potential for bioaccumulation in terrestrial ecosystems. regulations.gov
The assessment of bioaccumulation is crucial for understanding the potential risks to organisms in the food web. us.es The bioaccumulation factor (BAF), which considers uptake from all environmental sources including food, is considered more ecologically relevant than the BCF. nih.gov Modeling results indicate that both the parent compound PCNB and its degradates, including pentachloroaniline, are likely to accumulate in the tissues of aquatic organisms. regulations.gov
Table 2: Reported Bioconcentration Factors (BCF) for this compound
| Organism | Test System | BCF Value | Reference |
| Guppy | Flow-through | 363 | nih.gov |
| Guppy | Static | 6026 | nih.gov |
Advanced Analytical Methodologies for N,n,2,3,4 Pentachloroaniline Research
Chromatographic Techniques for Detection and Quantification
Chromatography is the cornerstone for separating and identifying N,N,2,3,4-pentachloroaniline from complex mixtures. Gas and liquid chromatography, coupled with highly sensitive detectors, provide the necessary selectivity and precision for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-ECD
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (MS) or an electron capture detector (ECD), it offers exceptional sensitivity and specificity.
GC-MS combines the separation capabilities of GC with the detection power of MS. hpst.cz The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio. hpst.cz This technique allows for the definitive identification and quantification of this compound, even in complex matrices. For instance, a Hewlett-Packard Model 5880A GC equipped with a Model 5970B mass selective detector has been utilized for such analyses. publications.gc.ca A common GC program for analyzing chloroanilines involves an initial oven temperature of 90°C, which is then ramped up to 240°C at a rate of 5°C per minute. publications.gc.ca Helium is typically used as the carrier gas. publications.gc.ca The mass spectrum of pentachloroaniline (B41903) shows characteristic fragment ions that aid in its identification. restek.com
The Gas Chromatography-Electron Capture Detector (GC-ECD) is another highly sensitive technique, particularly for detecting electrophilic compounds such as halogenated substances. measurlabs.com The ECD is highly selective for electronegative compounds and can detect them at very low concentrations. measurlabs.com This makes it well-suited for the trace analysis of this compound in environmental and food samples. measurlabs.com Derivatization of chloroanilines with reagents like perfluoro anhydrides can enhance their volatility and sensitivity for ECD determination. publications.gc.ca
Interactive Data Table: GC Parameters for Chloroaniline Analysis
Below is a table summarizing typical GC parameters. Users can sort the data by clicking on the column headers.
| Parameter | Setting | Purpose |
| Injector Type | Split/splitless | Allows for both high and low concentration samples. |
| Injection Mode | Splitless (hot needle) | Maximizes transfer of analyte to the column for trace analysis. publications.gc.ca |
| Carrier Gas | Helium | Inert gas that carries the sample through the column. publications.gc.ca |
| Column Head Pressure | 4 psi | Controls the flow rate of the carrier gas. publications.gc.ca |
| Oven Temperature Program | 90°C to 240°C at 5°C/min | Separates compounds based on their boiling points. publications.gc.ca |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and HPLC-DAD
High-performance liquid chromatography (HPLC) is a versatile technique that is particularly useful for polar, non-volatile, or thermally labile compounds that are not amenable to GC analysis. researchgate.net
HPLC-MS, especially ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), is a highly sensitive and selective method for determining primary aromatic amines, including pentachloroaniline. ub.edu This method can achieve the separation of numerous primary aromatic amines in under 6.5 minutes. ub.edu A pentafluorophenylpropyl (PFPP) column is often used for the chromatographic separation, with a mobile phase consisting of a water to acetonitrile (B52724) gradient, both containing 0.1% acetic acid. ub.edu Atmospheric pressure chemical ionization (APCI) has been shown to provide better responses for many primary aromatic amines compared to electrospray ionization (ESI), and it is less prone to matrix effects. ub.edu
HPLC coupled with a Diode Array Detector (HPLC-DAD) is another common approach. researchgate.net The DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing spectral information that can help confirm the identity of the analyte. researchgate.net
Interactive Data Table: HPLC Parameters for Primary Aromatic Amine Analysis
The following table outlines typical HPLC conditions. Users can filter the data by entering keywords in the search box.
| Parameter | Setting | Rationale |
| Column | Pentafluorophenylpropyl (PFPP) | Provides good separation for primary aromatic amines. ub.edu |
| Mobile Phase | Water/Acetonitrile with 0.1% Acetic Acid | Gradient elution effectively separates a wide range of analytes. ub.edu |
| Ionization Source (for MS) | Atmospheric Pressure Chemical Ionization (APCI) | Offers enhanced sensitivity and reduced matrix effects for many PAAs. ub.edu |
| Detector (alternative) | Diode Array Detector (DAD) | Provides spectral data for compound confirmation. researchgate.net |
| Analysis Time | < 6.5 minutes | Allows for high-throughput analysis. ub.edu |
Thin-Layer Chromatography (TLC) Applications
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique used for the separation and qualitative identification of compounds. moph.go.th It involves a stationary phase, which is a thin layer of adsorbent material (like silica (B1680970) gel or alumina) coated on a flat carrier, and a mobile phase, which is a solvent or solvent mixture that moves up the plate via capillary action. moph.go.thualberta.ca
In the context of this compound analysis, TLC can be used as a preliminary screening method to quickly check for the presence of the compound in a sample. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. operachem.com The retention factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for identification. moph.go.th For confirmation, it is crucial to run a standard of this compound alongside the sample on the same plate. moph.go.th
Sample Preparation and Extraction Methodologies
Effective sample preparation is a critical step to isolate this compound from the sample matrix and concentrate it to a level suitable for instrumental analysis. The choice of extraction method depends on the nature of the sample matrix (e.g., water, soil, food).
Liquid-Liquid Extraction Techniques
Liquid-liquid extraction (LLE) is a classic and widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.orgmdpi.com For the extraction of this compound from aqueous samples, a water-insoluble organic solvent is used to extract the analyte from the water. libretexts.org
The efficiency of LLE can be influenced by the pH of the aqueous phase. For anilines, adjusting the pH can be crucial for achieving good recovery. libretexts.org The process often involves vigorous mixing of the two phases to maximize the surface area for mass transfer, followed by a separation step where the two layers are allowed to settle. libretexts.org Continuous liquid-liquid extraction can be employed for more exhaustive extraction over a period of 18-24 hours. epa.gov
A modified Luke rapid detection method, which uses acetone (B3395972) and n-hexane for extraction and partitioning, has been developed for the simultaneous determination of multiple pesticides, including pentachloroaniline, in ginseng tea. researchgate.net
Solid-Phase Extraction (SPE) and Microextraction Methods
Solid-phase extraction (SPE) is a more modern and efficient alternative to LLE that involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. gcms.cz The analyte is then eluted with a small volume of a strong solvent. SPE offers several advantages, including higher recovery, reduced solvent consumption, and the ability to handle smaller sample volumes. gcms.cz
For the analysis of pentachloroaniline and other organochlorine fungicides in ginseng, a molecularly imprinted solid-phase extraction method has been developed, demonstrating good recoveries ranging from 70.0% to 114.0%. researchgate.net In another application for water samples, a C-8 Speedisk™ has been used to retain pentachloroaniline, which is then eluted with toluene. epa.gov
Dispersive solid-phase extraction (dSPE), often used as a cleanup step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, has also been successfully applied. gcms.czepa.gov For instance, in the analysis of soil and sediment, an extraction with acetonitrile is followed by a dSPE cleanup step. epa.gov
Solid-phase microextraction (SPME) is a solvent-free extraction technique that uses a fused-silica fiber coated with a polymeric stationary phase to extract analytes from a sample. researchgate.netnih.gov The fiber is exposed to the sample or its headspace, and the analytes partition into the coating. researchgate.net The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. nih.gov SPME is particularly useful for trace analysis and has been applied to the extraction of aromatic amines from various matrices. researchgate.net The development of new fiber coatings, such as those based on calixarenes, can improve the selectivity and sensitivity of the method. researchgate.net
Cleanup Procedures for Complex Matrices
The accurate analysis of this compound in complex samples, such as environmental and biological materials, is critically dependent on effective cleanup procedures. These steps are essential to remove interfering co-extractives that can compromise analytical accuracy and instrument performance. Researchers employ a variety of techniques, often in combination, to isolate the target analyte from high-fat, high-pigment, or other challenging matrices.
Gel Permeation Chromatography (GPC) is a widely used size-exclusion technique that effectively separates low-molecular-weight analytes like this compound from high-molecular-weight matrix components such as lipids and pigments. chvm.netscirp.org This method has been successfully applied to the cleanup of organochlorine pesticide residues in diverse samples including fresh cream, eggs, and human serum. chvm.netnih.govnih.gov For instance, in the analysis of eggs, lipids were first removed using GPC with an Envirogel column and an ethyl acetate-cyclohexane mobile phase before further purification. nih.gov Similarly, GPC has been automated for cleaning up human serum extracts, demonstrating its efficiency and potential for high-throughput analysis. nih.govresearchgate.net
Solid-Phase Extraction (SPE) is another cornerstone of sample cleanup, utilizing cartridges packed with specific sorbents to retain either the analyte or the interfering compounds. The choice of sorbent is critical and depends on the nature of both the analyte and the matrix. Common SPE sorbents include C18, primary secondary amine (PSA), graphitized carbon black (GCB), and Florisil. gcms.cznih.gov For example, a multi-residue method for pesticides in meat products compared aminopropyl (NH2), C18, and Florisil SPE cartridges, finding the C18 cartridge to be the most suitable for the tested compounds prior to GC-MS/MS analysis. nih.gov In the analysis of tobacco, a complex matrix, a cartridge SPE cleanup using CarboPrep® 90 and PSA was evaluated. gcms.cz
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard approach for pesticide residue analysis in food and agricultural products. hpst.cz This technique involves an initial extraction with a solvent like acetonitrile, followed by a partitioning step and a cleanup phase using dispersive SPE (dSPE). hpst.cz The dSPE step typically involves adding a mix of sorbents (e.g., MgSO4, PSA, C18, GCB) to an aliquot of the extract to remove interferences. gcms.czhpst.cz This methodology has been adapted for challenging matrices like tobacco, where a modified QuEChERS extraction was followed by either dSPE or cartridge SPE (cSPE) for enhanced cleanup. gcms.czlabrulez.com Novel sorbents, such as the Agilent Captiva Enhanced Matrix Removal–Lipid (EMR-Lipid), have also been developed for dSPE formats to specifically and efficiently remove lipids from high-fat matrices. hpst.cz
The following table provides an overview of various cleanup procedures used for organochlorine compounds, including pentachloroaniline, in different complex matrices.
Table 1: Comparison of Cleanup Procedures for Complex Matrices
| Technique | Matrix | Sorbent/Column | Key Findings & Performance |
|---|---|---|---|
| Gel Permeation Chromatography (GPC) | Fresh Cream | Agilent EcoSpheres | Effective separation from high molecular weight matrices. Method recovery: 92.4%-117.0%. chvm.net |
| GPC | Human Serum | Not specified | Permits automation of cleanup, saves solvent and time. Recoveries: 55%-115%. nih.govresearchgate.net |
| GPC & Florisil Chromatography | Eggs | Envirogel GPC column, Florisil minicolumn | Highly efficient cleanup. Recoveries: 81%-101%. nih.gov |
| Solid-Phase Extraction (SPE) | Meat Products | C18 cartridge | Deemed most suitable compared to NH2 and Florisil cartridges for GC-MS/MS analysis. nih.gov |
| QuEChERS with dSPE | Tobacco | MgSO4, PSA, GCB, C18 | Effective for complex matrices, though matrix effects can persist. gcms.cz |
| QuEChERS with Passthrough Cleanup | Tobacco | Captiva EMR–LPD cartridge | Removed 70% of co-extractives for a 1g sample, enabling analysis of a large pesticide panel. labrulez.com |
Spectroscopic Characterization in Research Contexts (excluding basic identification)
Beyond routine identification and quantification, advanced spectroscopic methods are employed in research to gain deeper insights into the structural characteristics, environmental interactions, and metabolic fate of this compound. These techniques move beyond simple detection to explore the molecule's fundamental properties in complex settings.
Mass Spectrometry (MS) , particularly when coupled with gas chromatography (GC), is a powerful tool in this regard. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) systems (GC-QToF), offers exceptional mass accuracy. This allows researchers not only to confirm the elemental composition of this compound but also to identify its unknown metabolites or degradation products in environmental samples by analyzing their exact masses and isotopic patterns. mdpi.com The use of simultaneous full scan and selected ion monitoring (Scan/SIM) modes in GC-MS provides both the retention time and characteristic fragment ion ratios for a pesticide, which can be used for positive identification and to study fragmentation pathways in detail. scirp.org Tandem mass spectrometry (GC-MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, which is invaluable for differentiating the analyte from matrix interferences in complex samples like meat or traditional Chinese medicine. scirp.orgnih.gov
Vibrational Spectroscopy , including Raman spectroscopy and its variants, offers complementary information by probing the vibrational modes of the molecule. While direct advanced spectroscopic studies on this compound are not widely published, the application of techniques like Surface-Enhanced Raman Spectroscopy (SERS) in related fields demonstrates their potential. cuny.edu SERS dramatically enhances the Raman signal of molecules adsorbed onto metallic nanostructures. In research contexts, this could be used to study the adsorption mechanisms of this compound on soil colloids or other environmental surfaces at very low concentrations. Such studies provide critical data for understanding its environmental transport and bioavailability. Research on other complex organic compounds, such as those in gunshot residue, has shown that vibrational spectroscopy can provide information to classify the source material, suggesting that similar approaches could potentially differentiate sources or degradation states of pentachloroaniline in the environment. cuny.edu
Development and Validation of Novel Analytical Protocols for Environmental Monitoring
The continuous need for more sensitive, rapid, and environmentally friendly methods for monitoring this compound in various environmental and food samples drives ongoing research in analytical protocol development. Validation is a critical component of this process, ensuring that new methods are reliable, accurate, and fit for purpose according to established guidelines. ctgb.nleuropa.eu
A notable innovation is the development of microextraction techniques that reduce solvent consumption and sample volume. One such method is spraying-based fine droplet formation liquid phase microextraction (SFDF-LPME) , which was developed for the determination of pentachloroaniline (PCA) and pentachlorobenzene (B41901) (PCB) in ginseng tea samples. nih.gov This method, followed by GC-MS analysis, showed significant improvements in detection power, with enhancement factors of 285 for PCA compared to direct GC-MS injection. nih.gov The protocol was validated for linearity, recovery (92-124% for PCA), and limits of detection (LOD) and quantification (LOQ). nih.gov
Another area of development involves creating highly selective extraction methods. A molecularly imprinted solid-phase extraction (MISPE) method was developed for the selective isolation of four organochlorine fungicides, including pentachloroaniline, from ginseng samples. researchgate.net This technique uses a custom-synthesized polymer with cavities designed to specifically bind the target analytes. The MISPE method demonstrated excellent selectivity and sensitivity, with an LOD of 0.001 mg/kg and average recoveries ranging from 79.3% to 95.2% for pentachloroaniline at different spiked levels. researchgate.net
Comprehensive multi-residue methods are also continuously being refined and validated. A GC-MS method in selective ion monitoring (SIM) mode was developed and validated for determining over 130 pesticide residues in water samples. dergipark.org.trresearchgate.net After liquid-liquid extraction and concentration, the method achieved low quantification limits (1.8 to 29.2 ng/L) and good mean recoveries (most between 70% and 117%) for the majority of the compounds, demonstrating its suitability for environmental water monitoring. dergipark.org.trresearchgate.net
The table below summarizes the validation parameters for several novel analytical protocols developed for this compound and related compounds.
Table 2: Validation Data for Novel Analytical Protocols
| Method | Matrix | Validation Parameters |
|---|---|---|
| SFDF-LPME-GC-MS nih.gov | Ginseng Tea | LOD: 0.24 µg/kgLOQ: 0.80 µg/kgRecovery: 92-124%Linearity: Not specified |
| MISPE-GC researchgate.net | Ginseng | LOD: 0.001 mg/kgLOQ: 0.002 mg/kgRecovery: 79.3-95.2%Linearity: Not specified |
| GPC-GC-ECD/MS nih.govresearchgate.net | Human Serum | LOQ: 0.12-0.36 ng/mLRecovery: 55-115%RSD: 2.0-14.6%Linearity: Not specified |
| LLE-GC-MS (SIM) dergipark.org.trresearchgate.net | Environmental Water | LOQ: 1.8-29.2 ng/LRecovery: 70.1-116.5% (at 10 ppb)Linearity: Not specified |
| GPC-Florisil-GC-ECD nih.gov | Eggs | LOD: 0.001 ppm (1 µg/kg)Recovery: 81-101%RSD: 1-14%Linearity: Not specified |
Theoretical and Computational Studies on N,n,2,3,4 Pentachloroaniline
Quantum Chemical Calculations for Molecular Properties (e.g., electronic structure, reactivity)
No dedicated studies reporting quantum chemical calculations for N,N,2,3,4-pentachloroaniline were found. While general principles of computational chemistry, such as Density Functional Theory (DFT), are used to calculate properties like optimized geometries, enthalpies, Gibbs free energy, and electronic structure for a wide range of organic molecules, nrel.govcityu.edu.hkiranchembook.ir specific outputs from such calculations for this compound are not available in the public domain. A single source provides a calculated dipole moment and LogP value, but without reference to the underlying computational methodology. stenutz.eu
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Dipole Moment | 2.63 D | stenutz.eu |
| Log10 Partition Octanol/Water | 4.82 | stenutz.eu |
Computational Modeling of Environmental Transformation Pathways
No computational models detailing the environmental transformation pathways of this compound were discovered. Research on related compounds, such as other chloroanilines, sometimes employs computational methods to analyze dechlorination pathways, but this specific isomer is not included. researchgate.net
Structure-Activity Relationship (SAR) Studies (excluding toxicological endpoints)
No specific Structure-Activity Relationship (SAR) studies for this compound concerning its environmental fate and transport properties were found. SAR studies are used to predict the properties and behavior of chemicals based on their molecular structure. researchgate.netsolubilityofthings.com For instance, the presence of multiple chlorine atoms suggests the compound is hydrophobic, which would influence its environmental partitioning. solubilityofthings.com However, specific quantitative models or detailed qualitative assessments for this compound are absent from the literature.
Simulation of Environmental Transport and Fate Processes
There are no specific simulation studies on the environmental transport and fate of this compound. Environmental fate models use physicochemical properties and degradation rates to predict the behavior of chemicals in different environmental compartments like soil, water, and air. frontiersin.org
Soil Sorption Modeling
The environmental fate and mobility of this compound are significantly influenced by its interaction with soil particles. Soil sorption modeling is a critical tool used to predict the extent to which this compound will be retained by soil, thereby affecting its availability for transport, degradation, and uptake by organisms. The primary parameter used to quantify this process is the soil organic carbon-water (B12546825) partition coefficient (Koc).
Research Findings
Theoretical and computational studies have been employed to estimate the soil sorption potential of pentachloroaniline (B41903). Based on a classification scheme, the Koc of pentachloroaniline is estimated to be 41,687. nih.gov This high Koc value suggests that this compound is expected to be immobile in soil. nih.govnih.gov This immobility is attributed to the strong binding of anilines (aromatic amines) to humus or organic matter in soils, a phenomenon driven by the high reactivity of the aromatic amino group. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are a common approach for predicting soil sorption coefficients. researchgate.net These models use molecular descriptors to estimate the log Koc of a chemical. For chloroanilines, log Kow (the octanol-water partition coefficient) is a key descriptor. nm.gov The log Kow for pentachloroaniline is reported to be 5.08. nm.gov
The relationship between log Koc and log Kow for various organic chemicals, including chloroanilines, has been established in several studies. nm.gov While specific modeled data for this compound is limited in the provided search results, the general principles of soil sorption modeling for chloroanilines can be applied. The Freundlich equation is often used to describe the adsorption isotherms of chloroanilines in soil. researchgate.net This model relates the amount of adsorbed chemical to the concentration in the soil solution. researchgate.net
Environmental fate models, which can be structured in levels of complexity (Level I, II, III), utilize parameters like Koc to predict the distribution and persistence of chemicals in different environmental compartments such as air, water, and soil. iwlearn.netcefic-lri.org For a compound like this compound with a high Koc, these models would predict a high percentage of the substance partitioning to the soil and sediment compartments. nih.gov
Data Tables
The following table summarizes the key physicochemical properties of this compound that are relevant to soil sorption modeling.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₅N | stenutz.eunist.gov |
| Molecular Weight | 265.35 g/mol | stenutz.eu |
| Log Kow (Octanol-Water Partition Coefficient) | 5.08 | nm.gov |
| Estimated Koc (Soil Organic Carbon-Water Partition Coefficient) | 41,687 | nih.gov |
| Estimated Vapor Pressure | 3.5 x 10⁻⁶ mm Hg | nih.gov |
| Estimated Henry's Law Constant | 4.25 x 10⁻⁷ atm-cu m/mole | nih.gov |
Derivatives and Analogues of N,n,2,3,4 Pentachloroaniline in Research
Synthesis and Characterization of Chlorinated Aniline (B41778) Derivatives
The synthesis of chlorinated aniline derivatives is a significant area of research, primarily driven by the need to understand their properties and potential applications. One common method for synthesizing pentachloroaniline (B41903) is through the reduction of pentachloronitrobenzene (B1680406) using reagents like tin and hydrochloric acid in ethanol. wikipedia.org Another approach involves the direct chlorination of aniline or its derivatives. For instance, the chlorination of unprotected aniline derivatives can be achieved with high yield and regioselectivity using copper(II) chloride (CuCl₂) in an ionic liquid as a solvent. beilstein-journals.org This method is considered more environmentally friendly as it avoids the need for protecting and deprotecting steps often required in other synthetic routes. beilstein-journals.org
The characterization of these synthesized derivatives involves various analytical techniques. For example, researchers have used UV-Vis spectrophotometry, IR spectrophotometry, and CHN analysis to determine the chemical properties of Schiff bases derived from p-chloroaniline and their metal complexes. researchgate.net In a study on N-acylaniline derivatives, compounds were synthesized by condensing substituted anilines with appropriate diesters, acid chlorides, or monoesters. nih.gov The resulting products were then characterized to evaluate their potential as chemical hybridizing agents in wheat. nih.gov
Quantitative structure-activity relationship (QSAR) models are also employed to predict the properties and activities of chlorinated aniline derivatives. These models have been used to show that for N-acylaniline derivatives, highly electronegative groups at the para position of the aryl ring contribute to their potency as chemical hybridizing agents. nih.govacs.org
Table 1: Synthesis Methods for Chlorinated Anilines
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Reduction of Pentachloronitrobenzene | Tin, Hydrochloric acid, Ethanol | A traditional method for producing pentachloroaniline. | wikipedia.org |
| Direct Chlorination | Copper(II) chloride (CuCl₂) in ionic liquid | High yield and regioselectivity, environmentally safer. | beilstein-journals.org |
Comparative Studies of Environmental Fate and Reactivity Among Chloroanilines
The environmental fate and reactivity of chloroanilines are of significant concern due to their persistence and potential toxicity. Pentachloroaniline, with its high degree of chlorination, is particularly stable and persistent in the environment compared to its less chlorinated counterparts. smolecule.com
Studies on the environmental fate of pentachloroaniline show that it is expected to be immobile in soil, with a high soil organic carbon-water (B12546825) partitioning coefficient (Koc) value of 41,687. nih.gov Aromatic amines like pentachloroaniline are known to bind strongly to humus and organic matter in soils. nih.gov Volatilization from moist soil surfaces is not considered a significant fate process for pentachloroaniline. nih.gov
In aquatic environments, chloroanilines can undergo various degradation processes. While pentachloroaniline itself is not expected to undergo hydrolysis, photolysis may occur when it is exposed to environmental UV radiation. nih.gov Under anaerobic conditions, pentachloroaniline can degrade stepwise to less chlorinated anilines, such as 2,3,4,5-tetrachloroaniline, 2,3,5-trichloroaniline, 3,5-dichloroaniline, and eventually to aniline. nih.gov The estimated atmospheric half-life of vapor-phase pentachloroaniline is about 12 days. nih.gov
Comparative studies highlight the differences in the environmental behavior of various chloroanilines. For example, phenylurea pesticide-derived anilines like 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046) are considered persistent and may not be removed during aerobic sewage treatment, leading to their entry into surface waters. researchgate.net The bioconcentration potential of pentachloroaniline in aquatic organisms is considered to range from high to very high. nih.gov
Table 2: Environmental Fate Parameters of Pentachloroaniline
| Parameter | Value/Observation | Significance | Reference |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | 41,687 | Indicates immobility in soil. | nih.gov |
| Atmospheric Half-life | ~12 days | Persistence in the vapor phase. | nih.gov |
| Anaerobic Degradation | Stepwise dechlorination to aniline. | A potential pathway for natural attenuation. | nih.gov |
Application of Pentachloroaniline as a Chemical Intermediate in Research (e.g., in pesticide or dye synthesis research, not specific commercial products)
Pentachloroaniline serves as a valuable chemical intermediate in various research applications, particularly in the synthesis of pesticides and dyes. smolecule.comsolubilityofthings.com Its reactivity, stemming from the presence of the amino group and multiple chlorine atoms, makes it a suitable precursor for creating more complex molecules. smolecule.com
In the realm of agricultural research, pentachloroaniline is used as an intermediate in the synthesis of potential herbicides and pesticides. solubilityofthings.com For instance, research into N-acylaniline derivatives as potential chemical hybridizing agents for wheat involves the use of substituted anilines, which could include pentachloroaniline, in their synthesis. nih.govacs.org The structural features of pentachloroaniline can be systematically modified to study the structure-activity relationships of new potential agricultural chemicals. solubilityofthings.com
Pentachloroaniline is also utilized in research related to the synthesis of dyes and pigments. smolecule.com The aromatic nature of the aniline ring combined with the influence of the chloro substituents allows for the creation of various chromophoric systems. Research in this area explores how the incorporation of the pentachloroaniline moiety affects the color, stability, and other properties of the resulting dyes.
Investigation of N-hydroxylated Pentachloroaniline and Other Metabolites in Environmental Systems
Pentachloroaniline is a known major metabolite of the fungicide pentachloronitrobenzene (PCNB), also known as quintozene. smolecule.comnih.gov Consequently, the investigation of pentachloroaniline's further transformation products, including N-hydroxylated pentachloroaniline, is crucial for understanding the complete environmental fate of PCNB.
Metabolism studies in various organisms have identified several metabolites of pentachloroaniline. In goats, for example, N-hydroxylated pentachloroaniline was identified as a minor metabolite of quintozene, alongside pentachloroaniline sulfamate (B1201201) and other conjugates. fao.org Similarly, in lettuce, N-hydroxylated pentachloroaniline was one of seven metabolites identified from the application of quintozene. fao.org
The formation of these metabolites occurs through various biochemical pathways. The primary route of quintozene metabolism is its reduction to pentachloroaniline, which can then undergo further conjugation to form more polar products. fao.org The presence of N-hydroxylated pentachloroaniline indicates that N-oxidation is one of the metabolic pathways. In a study on rats dosed with quintozene, N-acetyl-S-pentachlorophenylcysteine was a major urinary metabolite, indicating a pathway involving glutathione (B108866) conjugation. fao.org
Under anaerobic conditions, the reductive dechlorination of pentachloroaniline leads to the formation of tetrachloroaniline, trichloroaniline, and dichloroaniline. researchgate.net The study of these metabolites and their formation pathways is essential for assessing the long-term environmental risks associated with the use of parent compounds like PCNB.
Table 3: Identified Metabolites of Pentachloroaniline or its Precursor (Quintozene)
| Metabolite | Parent Compound | Organism/System | Reference |
|---|---|---|---|
| N-hydroxylated pentachloroaniline | Quintozene | Goat, Lettuce | fao.org |
| Pentachloroaniline sulfamate | Quintozene | Goat | fao.org |
| N-acetyl-S-pentachlorophenylcysteine | Quintozene | Rat | fao.org |
| Tetrachloroaniline | Pentachloroaniline | Anaerobic soil | researchgate.net |
| Trichloroaniline | Pentachloroaniline | Anaerobic soil | researchgate.net |
Methodological Considerations and Challenges in Pentachloroaniline Research
Challenges in Environmental Sampling and Analysis
The accurate detection and quantification of N,N,2,3,4-pentachloroaniline in various environmental matrices are fundamental to understanding its fate and transport. However, several factors complicate this process.
One of the primary challenges lies in the low concentrations at which pentachloroaniline (B41903) often exists in the environment, necessitating highly sensitive analytical methods. researchgate.net Gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) are common techniques employed for its analysis. nih.govresearchgate.netepa.gov However, the effectiveness of these methods can be hindered by matrix interferences, where other compounds in the sample can co-elute with or mask the signal of the target analyte. mdpi.comsilcotek.com For instance, the presence of humic acid in soil and water samples has been shown to significantly reduce the extraction efficiency of similar chlorinated compounds. researchgate.net
The choice of extraction technique is also critical and can introduce variability. Methods like solid-phase extraction (SPE) and stir bar sorptive extraction (SBSE) have been compared for their efficiency in extracting a wide range of pesticides from water samples, with results indicating that the choice of method can influence which compounds are detected and at what concentrations. mdpi.com For soil samples, extraction with solvents such as ethyl acetate (B1210297) and hexane (B92381) is common, but achieving high and reproducible recoveries is a persistent challenge. researchgate.net Furthermore, the stability of pentachloroaniline in collected samples during storage and transport is a concern, as degradation can occur, leading to an underestimation of its initial concentration. nih.gov
The inherent variability of environmental systems also poses a significant challenge. The concentration of pentachloroaniline can vary considerably both spatially and temporally, making it difficult to obtain a representative picture of contamination from a limited number of samples. jst.go.jp This variability underscores the danger of relying on single-point measurements for environmental assessment. jst.go.jp
Limitations of Laboratory Degradation Studies
Laboratory-based studies are essential for elucidating the degradation pathways and kinetics of pentachloroaniline under controlled conditions. However, extrapolating these findings to real-world environmental scenarios is a major challenge.
A significant limitation is the difficulty in replicating the complex interplay of biotic and abiotic factors present in the natural environment. fao.org Laboratory studies often use simplified systems, such as single microbial cultures or sterile soil, which may not accurately reflect the microbial diversity and activity in the field. frontiersin.org For example, while some studies have shown that pentachloroaniline did not degrade under aerobic conditions in certain bacterial cultures, it has been observed to degrade under anaerobic conditions in sulfate-reducing sediments. nih.gov
The conditions under which laboratory degradation studies are conducted, such as temperature, pH, and nutrient availability, are often optimized for microbial activity, which may not be representative of field conditions. researchgate.neteuropa.eu This can lead to an overestimation of degradation rates. For instance, the degradation of pentachloroaniline from its parent compound, pentachloronitrobenzene (B1680406) (PCNB), is influenced by the presence of other electron acceptors like nitrate (B79036). researchgate.net
Furthermore, the same degradation products can sometimes be formed through both microbial and chemical reactions, making it difficult to distinguish between biotic and abiotic degradation pathways in laboratory settings. frontiersin.org The focus in many laboratory studies has been on reductive dechlorination under anoxic conditions, while less is known about aerobic biodegradation pathways for highly chlorinated compounds like pentachloroaniline. frontiersin.org
Integration of Field and Laboratory Data
Bridging the gap between controlled laboratory experiments and the complexities of the natural environment is a critical challenge in pentachloroaniline research. The discrepancies often observed between laboratory degradation rates and the persistence of the compound in the field highlight the difficulty of this integration. fao.org
One of the primary hurdles is the significant difference in environmental conditions. Factors such as fluctuating temperatures, moisture levels, and the presence of co-contaminants in the field can significantly influence the degradation of pentachloroaniline in ways that are not captured in static laboratory setups. fao.org The bioavailability of the compound in the field can also be limited due to its strong binding to soil organic matter, a factor that is often not fully replicated in laboratory media. nih.govfrontiersin.org
Mathematical models are often used to extrapolate laboratory data to field scales, but the accuracy of these models depends on the quality and relevance of the input parameters. europa.euepa.gov Obtaining accurate field-specific data on factors like microbial population dynamics, hydrogeology, and the spatial distribution of the contaminant is often challenging and resource-intensive. Without this information, models may fail to provide reliable predictions of pentachloroaniline's fate and transport.
Interdisciplinary Approaches in Pentachloroaniline Research
Addressing the multifaceted challenges of pentachloroaniline contamination necessitates a collaborative effort across various scientific disciplines. The complexity of its environmental behavior and the potential for remediation require insights from chemistry, biology, environmental science, and engineering.
Chemical research is crucial for developing more sensitive and robust analytical methods to detect and quantify pentachloroaniline and its degradation products in complex matrices. researchgate.net This includes refining extraction techniques and improving the resolution of chromatographic methods. epa.govepa.gov Understanding the chemical properties of pentachloroaniline, such as its sorption characteristics and potential for abiotic transformation, is also a key area of chemical investigation. frontiersin.orgosu.edu
From a biological perspective, research focuses on identifying and characterizing microorganisms capable of degrading pentachloroaniline. researchgate.net This involves isolating novel microbial strains from contaminated sites and elucidating the enzymatic pathways responsible for dechlorination. researchgate.net Understanding the genetic basis of these degradation capabilities can open up possibilities for bioaugmentation strategies.
Environmental science plays a vital role in assessing the fate and transport of pentachloroaniline in different environmental compartments. nih.gov This includes conducting field monitoring studies to understand its distribution and persistence, as well as investigating its potential for bioaccumulation in food chains. nih.gov Environmental scientists also contribute to the development of conceptual site models that integrate physical, chemical, and biological processes. clu-in.org
The integration of these disciplines is essential for developing effective remediation strategies. For instance, the design of a bioremediation system requires chemical knowledge of the contaminant, biological understanding of the degrading microorganisms, and an environmental science perspective on the site-specific conditions.
Life Cycle Assessment (LCA) Methodologies for Bioremediation of Pentachloroaniline
In the context of pentachloroaniline bioremediation, an LCA would consider the environmental burdens associated with the entire process. This includes the production and transport of materials needed for biostimulation (e.g., electron donors), the energy required for operating the remediation system, and the management of any residual byproducts. researchgate.net
Q & A
Q. What are the primary microbial degradation pathways for PCA, and how can they be monitored in batch assays?
PCA undergoes reductive dechlorination via microbial consortia under fermentative/methanogenic conditions. Key intermediates include tetrachloroanilines (TeCAs), trichloroanilines (TrCAs), and dichloroanilines (DCAs), with final products dependent on electron donor availability and microbial community composition . Monitoring involves:
- Batch assays : Use mixed cultures enriched from contaminated sediments (e.g., estuarine sources) with PCA (3 µM initial concentration) and electron donors (e.g., glucose/methanol).
- Analytical methods : Gas chromatography (GC) coupled with mass spectrometry (MS) to track chlorinated aniline intermediates .
- Kinetic modeling : Apply the Michaelis-Menten equation to derive dechlorination rates (k' = 0.25–1.19 µM/day) and half-lives (1.5–8.5 days) .
Q. What analytical methods are suitable for detecting PCA and its dechlorination products in environmental matrices?
- Molecularly imprinted solid-phase extraction (MISPE) : Enhances selectivity for PCA and related fungicides (e.g., hexachlorobenzene) in complex matrices like ginseng. Coupled with GC, detection limits reach 0.001 mg/kg .
- GC-MS : Validated for quantifying PCA and intermediates (e.g., 2,5-DCA) using isooctane as a solvent and synthetic standards (e.g., Aldrich, Fluka) .
- Dielectric spectroscopy : Measures molecular rotation in solid-state PCA (20 Hz–10 MHz range), useful for studying structural dynamics .
Advanced Research Questions
Q. How do nitrate concentrations influence the reductive dechlorination pathway of PCA?
Nitrate (≥50 mg N/L) inhibits PCA dechlorination by promoting partial nitrate reduction to nitric oxide (NO) and nitrous oxide (N2O), which are toxic to methanogens and dechlorinating bacteria. Key findings:
- Low nitrate (10 mg N/L) : Allows full dechlorination to dichloroanilines (e.g., 2,5-DCA) .
- High nitrate (≥50 mg N/L) : Arrests dechlorination at TeCAs and PCA, with methanogenesis inhibition .
- Experimental design : Use sediment-derived cultures amended with nitrate (10–200 mg N/L) and track intermediates via GC-MS .
Q. What experimental strategies resolve contradictions in PCA dechlorination rates across different microbial consortia?
Discrepancies arise from variations in electron donor availability, biomass concentration, and community structure. Mitigation approaches include:
- Standardized batch assays : Fix PCA concentration (3 µM), temperature (22°C), and electron donor (e.g., glucose saturation) to isolate rate-limiting factors .
- Kinetic parameter normalization : Express rates as k' (µM/day) and Kc (half-saturation coefficient, 0.11–1.72 µM) to compare consortia .
- Model validation : Use branched-chain Michaelis-Menten simulations to verify sequential dechlorination patterns .
Q. How can molecular imprinting improve selectivity in PCA detection for environmental monitoring?
- Template synthesis : Prepare molecularly imprinted polymers (MIPs) using pentachloronitrobenzene as a template and butanone/n-heptane as porogens.
- Selective extraction : Achieve 79–95% recovery of PCA from ginseng samples by optimizing MISPE conditions (pH, solvent polarity) .
- Cross-reactivity testing : Validate against structurally similar compounds (e.g., methylpentachlorophenyl sulfide) to ensure specificity .
Methodological Considerations
Q. What are the critical parameters for designing PCA dechlorination experiments in nitrate-impacted environments?
- Nitrate gradient : Test 10–200 mg N/L to mimic subsurface contamination scenarios.
- Redox monitoring : Track denitrification intermediates (NO, N2O) via chemiluminescence or gas chromatography .
- Control groups : Include nitrate-free assays to distinguish inhibition effects from natural variability .
Q. How can dielectric absorption studies inform solid-state PCA behavior in environmental matrices?
- Frequency-dependent measurements : Analyze PCA powder/discs at 20 Hz–10 MHz to detect molecular rotation (dielectric constant shifts at ~298 K) .
- Temperature ramps : Identify phase transitions (e.g., rotation onset at 350 K in pentachlorophenol) to predict stability in thermal gradients .
Data Interpretation and Conflict Resolution
Q. Why do some studies report incomplete PCA dechlorination despite donor saturation?
Accumulation of inhibitory intermediates (e.g., TeCAs) or competing electron acceptors (e.g., nitrate) may stall degradation. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
